molecular formula C16H19N7 B12241949 9-ethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine

9-ethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine

Cat. No.: B12241949
M. Wt: 309.37 g/mol
InChI Key: JXELBFWNTVPYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine is a heterocyclic compound that features a purine core substituted with an ethyl group at the 9-position and a pyridin-2-yl-piperazine moiety at the 6-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine typically involves multi-step procedures. One common approach includes:

    Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be achieved through various methods such as the condensation of appropriate amines with formamide derivatives.

    Substitution Reactions: The ethyl group is introduced at the 9-position of the purine ring through alkylation reactions using ethyl halides under basic conditions.

    Piperazine Derivatization: The pyridin-2-yl-piperazine moiety is introduced via nucleophilic substitution reactions, where the piperazine ring is reacted with pyridine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the purine core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides for alkylation, and pyridine derivatives for piperazine derivatization.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted purine or piperazine derivatives.

Scientific Research Applications

9-ethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including antiviral, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-ethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-(4-(pyridin-2-yl)piperazin-1-yl)-9H-purine: Lacks the ethyl group at the 9-position.

    9-ethyl-6-(piperazin-1-yl)-9H-purine: Lacks the pyridin-2-yl group on the piperazine ring.

Uniqueness

The presence of both the ethyl group at the 9-position and the pyridin-2-yl-piperazine moiety at the 6-position makes 9-ethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine unique

Properties

Molecular Formula

C16H19N7

Molecular Weight

309.37 g/mol

IUPAC Name

9-ethyl-6-(4-pyridin-2-ylpiperazin-1-yl)purine

InChI

InChI=1S/C16H19N7/c1-2-21-12-20-14-15(21)18-11-19-16(14)23-9-7-22(8-10-23)13-5-3-4-6-17-13/h3-6,11-12H,2,7-10H2,1H3

InChI Key

JXELBFWNTVPYLN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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